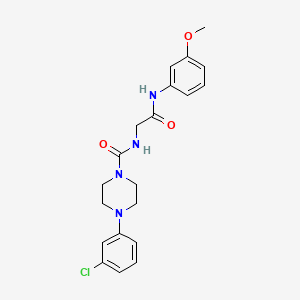

4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide

Description

This compound is a piperazine-1-carboxamide derivative featuring a 3-chlorophenyl substituent at the 4-position of the piperazine ring and a 3-methoxyphenylaminoacetamide side chain. Its molecular structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C20H23ClN4O3 |

|---|---|

Molecular Weight |

402.9 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-N-[2-(3-methoxyanilino)-2-oxoethyl]piperazine-1-carboxamide |

InChI |

InChI=1S/C20H23ClN4O3/c1-28-18-7-3-5-16(13-18)23-19(26)14-22-20(27)25-10-8-24(9-11-25)17-6-2-4-15(21)12-17/h2-7,12-13H,8-11,14H2,1H3,(H,22,27)(H,23,26) |

InChI Key |

YNSPQZZDAWOYOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps:

Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the 3-chlorophenyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 3-chlorobenzyl chloride.

Attachment of the 3-methoxyphenyl group: This can be done through a coupling reaction with 3-methoxyaniline.

Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Cancer Treatment

Research has indicated that compounds similar to 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide exhibit potential as anti-cancer agents. A study focusing on polo-like kinase 1 (Plk1) inhibitors highlighted the importance of targeting this protein in various cancers. The compound's structure suggests it could inhibit Plk1, which is crucial for mitosis and often deregulated in cancer .

Neuropharmacology

This compound may also have implications in neuropharmacology. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Compounds with similar structures have shown promise as selective dopamine receptor antagonists, which could be beneficial in treating psychiatric disorders such as schizophrenia .

Anti-Parasitic Activity

The compound's structural features may contribute to its efficacy against parasitic infections, such as those caused by Trypanosoma brucei. Research into related compounds has revealed that modifications to the piperazine ring can enhance activity against these parasites, suggesting a potential pathway for developing new treatments for diseases like sleeping sickness .

Structure-Activity Relationship (SAR)

The effectiveness of This compound can be attributed to its structural components:

- The piperazine ring is known for its ability to interact with various biological targets.

- The presence of the methoxy and chlorophenyl groups may enhance lipophilicity and receptor binding affinity, respectively.

Case Studies

Several studies have explored the synthesis and biological activity of compounds related to This compound :

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs are piperazine carboxamides with variations in aryl substituents. Key examples include:

Pharmacological and Physicochemical Insights

Substituent Position and Bioactivity: Chlorophenyl vs. For example, p-MPPF () showed higher potency (ID50 = 3 mg/kg) than iodinated analogs, likely due to fluorine’s optimal size and methoxy’s electronic effects . Quinazolinone vs.

Synthetic Yields and Purification :

- Yields for chloro-substituted analogs (e.g., A5: 47.7%) are generally lower than methoxy derivatives (e.g., A17: ~48%), possibly due to steric hindrance during coupling reactions .

- Purification typically involves silica gel chromatography (e.g., ethyl acetate eluent for compound 22a) or recrystallization .

Thermal Stability :

- Melting points correlate with substituent polarity: 3-chlorophenyl analogs (A5: 193.3–195.2°C) have higher m.p. than 3-methoxyphenyl derivatives (A17: 186.3–188.5°C), reflecting stronger intermolecular forces in halogenated compounds .

Biological Activity

The compound 4-(3-chlorophenyl)-N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- Molecular Weight : 345.81 g/mol

- Key Functional Groups :

- Piperazine ring

- Carboxamide group

- Chlorophenyl and methoxyphenyl substituents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, particularly within the dopaminergic pathways. The presence of the piperazine moiety suggests potential interactions with dopamine receptors, which are crucial in neuropsychiatric disorders.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines, including:

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored extensively. For instance, studies have demonstrated that chlorophenyl-containing derivatives possess significant antibacterial and antifungal properties:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| D | Antibacterial | 32 μg/mL | |

| E | Antifungal | 16 μg/mL |

These activities are often linked to the ability of these compounds to disrupt microbial cell membranes or inhibit critical metabolic pathways.

Neuropharmacological Effects

Compounds with a piperazine scaffold are known for their neuropharmacological effects. Preliminary studies suggest that This compound may exhibit selective binding affinity for dopamine D3 receptors, which are implicated in mood regulation and cognition:

This selectivity indicates potential therapeutic applications in treating disorders such as schizophrenia and depression.

Case Studies

- Study on Anticancer Activity : A study conducted on a series of piperazine derivatives found that those with methoxy substitutions showed enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to increased apoptosis via mitochondrial pathways.

- Neuropharmacological Evaluation : Another research effort focused on assessing the effects of similar compounds on cognitive function in animal models. Results indicated improved memory retention and reduced anxiety-like behaviors, suggesting a potential role in treating cognitive deficits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.